GPR35 agonist 3

Description

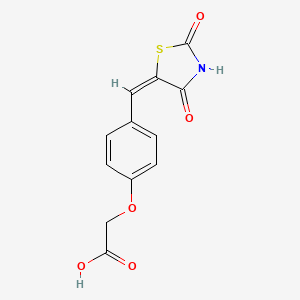

The exact mass of the compound {4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is 279.02014356 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMCOLGPDOYHNK-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123021-85-2 | |

| Record name | 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the GPR35 Agonist Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

G protein-coupled receptor 35 (GPR35) is a historically orphan receptor that has emerged as a significant therapeutic target for a range of pathologies, including inflammatory bowel disease (IBD), cardiovascular conditions, and metabolic disorders.[1] First discovered in 1998, GPR35 is highly expressed in the gastrointestinal tract, various immune cells, and the nervous system.[2][3] Its activation by a variety of endogenous and synthetic agonists initiates a complex and dualistic signaling cascade, making it a subject of intense research for novel therapeutic interventions.[1][4]

This guide provides a detailed examination of the GPR35 agonist mechanism of action, focusing on the core signaling pathways, quantitative pharmacological data for key agonists, and detailed protocols for essential experimental assays.

Core Signaling Hubs: A Dualistic Mechanism

The activation of GPR35 by an agonist initiates a nuanced signaling response that can be broadly categorized into two principal arms: G protein-dependent signaling and β-arrestin-dependent signaling.[1] The receptor demonstrates coupling to multiple G protein families, primarily Gαi/o and Gα12/13, while also robustly recruiting the scaffolding protein β-arrestin-2.[1][2][5] This dual capability allows for a diverse and context-dependent cellular response.

G Protein-Dependent Signaling Pathways

Upon agonist binding, GPR35 undergoes a conformational change that facilitates the activation of heterotrimeric G proteins. The receptor predominantly couples with the Gαi/o and Gα12/13 families.[2][5]

-

Gαi/o Activation: Coupling to the pertussis toxin-sensitive Gαi/o proteins leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This pathway can dampen cellular processes regulated by cAMP, such as the MAPK/ERK pathway.[5] In neurons, Gαi/o coupling has also been linked to the inhibition of N-type calcium channels.[4][6]

-

Gα12/13 Activation: GPR35 shows marked selectivity for activating Gα13.[1][7][8] This pathway is centrally linked to the regulation of the actin cytoskeleton and cell motility through the activation of RhoA/Rho kinase signaling.[1][2][7] This interaction is considered a key avenue for signal generation from GPR35.[1][9] Agonist-induced effects on vascular smooth muscle migration have been shown to be mediated via this RhoA/Rho kinase axis.[10]

β-Arrestin-Dependent Signaling

Beyond G protein coupling, GPR35 activation robustly triggers β-arrestin-mediated signaling, a critical mechanism for both signal termination and propagation.

-

Receptor Desensitization and Internalization: Agonist binding promotes the phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs).[7] This phosphorylation creates a high-affinity binding site for β-arrestin-2.[7] The recruitment of β-arrestin-2 to the receptor sterically hinders further G protein coupling, leading to desensitization.[11] Subsequently, β-arrestin-2 facilitates the internalization of the receptor from the cell surface, a key step in signal termination and receptor resensitization.[11][12]

-

G Protein-Independent Signaling: β-arrestin-2 also functions as a signal transducer by acting as a scaffold for various signaling proteins.[4][5] It can initiate G protein-independent signaling cascades, including the extracellular signal-regulated kinase (ERK) 1/2 pathway.[1][4][5] This scaffolding can lead to distinct cellular outcomes, and in some contexts, β-arrestin interaction with IκBα can suppress NF-κB activation, leading to anti-inflammatory effects.[4][5]

Ligand Bias

Evidence suggests that different GPR35 agonists can preferentially activate one signaling pathway over another, a phenomenon known as biased agonism.[1] For instance, the endogenous ligand kynurenic acid can trigger G protein activation but is reported to be inefficient at promoting the interaction between GPR35 and β-arrestin.[4][5][13] This characteristic could be exploited to develop drugs with greater specificity and fewer side effects.[14]

Signaling Pathway Diagram

Caption: GPR35 agonist-induced signaling pathways.

Quantitative Data Presentation: Agonist Potency

The potency of various GPR35 agonists can differ significantly based on the assay format and the species ortholog being studied.[4] The following tables summarize reported potency (EC₅₀ or pEC₅₀) values for common GPR35 agonists.

Table 1: Potency of GPR35 Agonists in β-Arrestin Recruitment Assays

| Agonist | Species | EC₅₀ / pEC₅₀ | Reference |

|---|---|---|---|

| Pamoic Acid | Human | 79 nM | [12] |

| Zaprinast | Human | Moderate Potency | [6][12] |

| Zaprinast | Rat | High Potency | [6][9] |

| Kynurenic Acid | Human | Low Potency | [9] |

| Kynurenic Acid | Rat | High Potency | [9] |

| Lodoxamide | Human | High Potency | [10] |

| Lodoxamide | Mouse | Low Potency | [10] |

| Ellagic Acid | Human | 0.11 ± 0.02 µM (DMR) | [15] |

| Morin | Human | Full Agonist |[15] |

Note: Potency values can vary depending on specific assay conditions and cell lines used. The data presented here are for comparative purposes.[7]

Table 2: Potency of GPR35 Agonists in G Protein-Dependent Assays

| Agonist | Assay Type | Species | EC₅₀ / pEC₅₀ | Reference |

|---|---|---|---|---|

| Zaprinast | Calcium Mobilization | Rat (strong), Human (moderate) | N/A | [12][] |

| Kynurenic Acid | [³⁵S]GTPγS Binding | Human | N/A | [17] |

| cGMP | [³⁵S]GTPγS Binding | Human | 130 µM | [6] |

| MANT-cGMP | [³⁵S]GTPγS Binding | Human | 2 µM | [6] |

| Pamoic Acid | ERK1/2 Phosphorylation | Human | N/A |[17] |

Experimental Protocols

Characterizing the mechanism of action of GPR35 agonists requires a suite of specialized cellular assays.[1] Below are detailed methodologies for key experiments.

β-Arrestin Recruitment Assay (PathHunter® Protocol)

This assay measures the interaction between GPR35 and β-arrestin-2 using enzyme fragment complementation (EFC).[7]

-

Principle: GPR35 is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to the larger, complementing fragment (Enzyme Acceptor). Agonist-induced interaction of the two proteins forces complementation of the enzyme fragments, creating an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[7][17]

-

Cell Line: PathHunter® CHO-K1 GPR35 β-Arrestin cell line (DiscoverX).[7]

-

Methodology:

-

Cell Culture: Culture cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[7]

-

Cell Plating: Harvest and seed cells into a 384-well white, solid-bottom assay plate at a density of 5,000 cells per well in 20 µL of assay medium. Incubate overnight.

-

Compound Preparation: Perform serial dilutions of test compounds (agonists) in an appropriate assay buffer (e.g., HBSS).[7] Prepare a 5X final concentration stock.

-

Agonist Stimulation: Add 5 µL of the 5X compound dilutions to the appropriate wells. For control wells, add 5 µL of vehicle buffer.

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Detection: Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's protocol. Add 12.5 µL of the detection reagent to each well.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Data Acquisition: Read the chemiluminescent signal using a plate reader.

-

Analysis: Plot the signal intensity against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ values.

-

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation, typically via Gαq or Gαi/o (through Gβγ subunit activation of PLC).[17]

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation and subsequent release of Ca²⁺ from intracellular stores, the dye binds to calcium, resulting in a significant increase in fluorescence intensity.

-

Methodology:

-

Cell Plating: Seed HEK293 cells stably expressing GPR35 into a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Aspirate the culture medium and add 100 µL of loading buffer (e.g., HBSS) containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid).

-

Incubation: Incubate the plate for 60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 10-20 seconds. Add the agonist at various concentrations and continue to monitor fluorescence intensity for 2-3 minutes.

-

Data Analysis: Calculate the change in fluorescence from baseline (ΔF/F₀). Plot the peak response against the agonist concentration to determine the EC₅₀.

-

[³⁵S]GTPγS Binding Assay

This is a direct biochemical assay that measures the activation of G proteins by a GPCR.[10]

-

Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is proportional to the level of G protein activation.[17]

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing GPR35 and the G protein of interest.

-

Assay Reaction: In a 96-well plate, combine cell membranes, various concentrations of the agonist, and assay buffer (containing GDP to maintain low basal binding).

-

Initiation: Start the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Washing: Quickly wash the filters with ice-cold buffer.

-

Detection: Dry the filter mat, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Analysis: Plot the specific binding (total binding minus non-specific binding) against the agonist concentration to determine EC₅₀ and Emax values.

-

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. What are GPR35 agonists and how do they work? [synapse.patsnap.com]

- 3. GPR35 - Wikipedia [en.wikipedia.org]

- 4. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 6. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

Introduction: GPR35 as a Therapeutic Target

An In-Depth Technical Guide to the Discovery and Synthesis of GPR35 Agonists

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of diseases, including inflammatory bowel disease (IBD), metabolic disorders, and certain cancers.[1][2] Initially deorphanized through the identification of endogenous and synthetic ligands, the exploration of GPR35 pharmacology has been propelled by the development of novel agonists.[1][3] GPR35 is highly expressed in the gastrointestinal tract and various immune cells.[4][5][6][7] This guide provides a comprehensive overview of the discovery and synthesis of GPR35 agonists, detailing the experimental protocols, signaling pathways, and chemical strategies central to this research area.

GPR35 Signaling Pathways

GPR35 activation initiates a complex network of intracellular signaling cascades. The receptor primarily couples to Gαi/o and Gα12/13 G proteins and also engages the β-arrestin pathway, leading to diverse cellular responses.[1][6][8] The specific pathway activated can be influenced by the agonist, leading to the concept of "biased agonism," where a ligand preferentially activates one pathway over another.[1][6]

Gαi/o Signaling Pathway

Coupling of GPR35 to the Gαi/o pathway results in the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][8] This can modulate the activity of various downstream effectors, including protein kinase A (PKA) and subsequently impact pathways like MAPK/ERK.[1][8]

Gα12/13 Signaling Pathway

Activation of the Gα12/13 pathway by GPR35 agonists leads to the activation of RhoA, a small GTPase that plays a critical role in cytoskeleton organization and cell migration.[1][5] This pathway is fundamental to many of the physiological roles attributed to GPR35.

β-Arrestin Signaling Pathway

Upon agonist binding, GPR35 can also recruit β-arrestins.[1][8] This interaction not only leads to receptor desensitization and internalization but can also initiate G protein-independent signaling, often involving kinases like ERK1/2.[8] Many screening assays for GPR35 agonists are based on detecting β-arrestin recruitment.[7]

Agonist Discovery Workflow

The discovery of novel GPR35 agonists often begins with high-throughput screening (HTS) of large compound libraries. A typical HTS workflow involves several stages, from initial screening to hit confirmation and lead optimization.[1]

Quantitative Data of Novel GPR35 Agonists

A variety of synthetic and natural compounds have been identified as GPR35 agonists.[1] Their potency and efficacy can vary significantly depending on the chemical scaffold, the species ortholog of the receptor, and the assay format used for characterization.[2][7] This species-selectivity is a critical consideration for preclinical research.[2][3]

| Agonist | Type | Species | Assay | EC50 (µM) | pEC50 | Reference |

| Kynurenic Acid | Endogenous | Human | β-Arrestin | ~100-300 | ~3.5-4.0 | [9] |

| Kynurenic Acid | Endogenous | Rat | β-Arrestin | ~10 | ~5.0 | [9] |

| Zaprinast | Synthetic | Human | β-Arrestin | ~1-5 | ~5.3-6.0 | [9] |

| Zaprinast | Synthetic | Rat | β-Arrestin | ~0.1-0.5 | ~6.3-7.0 | [9] |

| Lodoxamide | Synthetic | Human | β-Arrestin | ~0.02 | ~7.7 | [7] |

| Lodoxamide | Synthetic | Mouse | β-Arrestin | >10 | <5.0 | [7] |

| Pamoic Acid | Synthetic | Human | β-Arrestin | ~0.1 | ~7.0 | [3][] |

| Ellagic Acid | Natural | Human | DMR | 0.11 | 6.96 | [4] |

| Ellagic Acid | Natural | Human | β-Arrestin (Tango) | 2.96 | 5.53 | [4] |

| Baicalein | Natural | Human | DMR | 0.72 | 6.14 | [4] |

| Baicalein | Natural | Human | β-Arrestin (Tango) | 10.3 | 4.99 | [4] |

| Compound 4b | Synthetic | Human | β-Arrestin | 0.076 | 7.12 | [11] |

| Compound 4b | Synthetic | Mouse | β-Arrestin | 0.064 | 7.19 | [11] |

| Compound 4b | Synthetic | Rat | β-Arrestin | 0.078 | 7.11 | [11] |

Note: EC50 values can vary between studies due to different experimental conditions. This table provides a representative overview.[2]

Chemical Synthesis of GPR35 Agonists

The chemical synthesis of novel GPR35 agonists is a critical component of lead optimization. Two prominent scaffolds that have yielded potent agonists are thiazolidinediones and chromenones.[1]

Synthesis of Thiazolidinedione Derivatives

A common route for synthesizing 5-substituted thiazolidine-2,4-diones involves a Knoevenagel condensation.[1]

General Protocol:

-

Knoevenagel Condensation: Suspend an appropriate aromatic aldehyde and thiazolidine-2,4-dione in a suitable solvent like toluene.[1]

-

Add a catalytic amount of a base, such as piperidine or pyrrolidine.

-

Heat the mixture to reflux, often with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC. Upon completion, cool the reaction, and collect the precipitated product by filtration.

-

Purify the product by recrystallization or column chromatography.

Synthesis of Chromenone Derivatives

Chromenone (chromone) scaffolds are also prevalent among GPR35 agonists. Their synthesis can be achieved through various methods, such as the Baker-Venkataraman rearrangement followed by cyclization.

General Protocol:

-

Esterification: React a 2-hydroxyacetophenone with an aromatic anhydride or acyl chloride in the presence of a base like pyridine to form an ester.

-

Baker-Venkataraman Rearrangement: Treat the resulting ester with a strong base (e.g., KOH or NaH) to induce rearrangement to a 1,3-diketone intermediate.

-

Cyclization: Subject the diketone to acidic conditions (e.g., H2SO4 in acetic acid) to promote intramolecular cyclization and dehydration, yielding the final chromone product.

Detailed Experimental Protocols

The characterization of GPR35 agonists relies on a variety of in vitro cellular assays. Below are detailed methodologies for three key experiments.

β-Arrestin Recruitment Assay (PathHunter® Protocol)

This assay measures the interaction between GPR35 and β-arrestin upon agonist stimulation using an enzyme fragment complementation technology.

Materials:

-

PathHunter® GPR35 cell line (e.g., from DiscoverX)

-

Assay medium (e.g., Opti-MEM)

-

Test compounds

-

PathHunter® Detection Reagent

Procedure:

-

Cell Plating: Seed PathHunter® GPR35 cells in a white, 384-well, solid-bottom assay plate at a density of 2,500-5,000 cells/well in 20 µL of plating medium. Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of test compounds in assay medium.

-

Agonist Treatment: Add 5 µL of the compound dilutions to the cell plate. Incubate for 90 minutes at 37°C.[1]

-

Detection: Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions. Add 12.5 µL of the detection reagent to each well. Incubate for 60 minutes at room temperature.[1]

-

Data Acquisition: Read the chemiluminescent signal on a standard plate reader.

-

Data Analysis: Plot the signal against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 or EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR35 activation, which can occur through Gαq or Gαi/o signaling pathways (often with a promiscuous G-protein like Gα16 co-expressed to force the readout through the Gq/PLC pathway).[2][3]

Materials:

-

HEK293 cells transiently or stably expressing GPR35 (and optionally Gα16)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Pluronic F-127

-

Probenecid (B1678239) (an anion-exchange inhibitor, to prevent dye leakage)

-

Test compounds

Procedure:

-

Cell Plating: Plate GPR35-expressing cells in a black, clear-bottom 96- or 384-well plate and grow to confluence.

-

Dye Loading: Prepare a loading buffer containing the calcium dye (e.g., 4 µM Fluo-4 AM), 0.02% Pluronic F-127, and 2.5 mM probenecid in assay buffer. Remove cell culture medium and add the loading buffer to each well.

-

Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.

-

Add the test compounds and continue to measure the fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

Data Analysis: Calculate the response as the peak fluorescence minus the baseline fluorescence. Determine EC50 values by plotting the response against the log of the agonist concentration.

Gα13 Activation Assay (GTPγS Immunoprecipitation)

This assay directly measures the activation of Gα13 by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the activated G protein subunit.

Materials:

-

Cell membranes from cells expressing GPR35

-

[³⁵S]GTPγS (radiolabel)

-

GDP, GTPγS (non-labeled)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂)

-

Anti-Gα13 antibody

-

Protein A/G agarose (B213101) beads

-

Test compounds

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine cell membranes (10-20 µg), GDP (e.g., 10 µM), anti-Gα13 antibody, and the test compound in assay buffer.

-

Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to start the binding reaction. Incubate for 30-60 minutes at 30°C.

-

Immunoprecipitation: Add protein A/G agarose beads to pull down the antibody-Gα13-GTP complex.[1] Incubate for 2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them 3-4 times with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

-

Scintillation Counting: Resuspend the final pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine agonist-stimulated binding by subtracting the basal binding (no agonist) from the total binding. Non-specific binding is determined in the presence of excess unlabeled GTPγS. Plot the specific binding against agonist concentration to determine potency.

Conclusion

The discovery and development of novel GPR35 agonists is a dynamic field with significant therapeutic potential.[1] The combination of high-throughput screening, detailed pharmacological characterization using a suite of in vitro assays, and medicinal chemistry efforts to synthesize potent and selective compounds will continue to drive our understanding of GPR35 biology and its role in disease.[1] Overcoming the challenges of species selectivity is paramount for translating preclinical findings into viable therapeutics. The protocols and data presented in this guide provide a comprehensive resource for researchers dedicated to advancing this exciting area of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

- 4. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR35 - Wikipedia [en.wikipedia.org]

- 6. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 9. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR35 Agonist 3: A Technical Overview of Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding characteristics of GPR35 agonist 3, a synthetic agonist for the G protein-coupled receptor 35 (GPR35). This document summarizes its binding affinity, outlines the experimental protocols for determining such parameters, and discusses the principles of binding kinetics. Visual diagrams are provided to illustrate key signaling pathways and experimental workflows.

Core Data Presentation: this compound Binding Profile

The following table summarizes the available quantitative data for this compound, identified as 2-[4-[(2,4-Dioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid (CAS Number: 123021-85-2).

| Parameter | Value (µM) | Description |

| Ki | 0.0508 | Inhibition Constant: Represents the affinity of the agonist for the receptor in a competition binding assay. A lower Ki value indicates a higher binding affinity.[1] |

| IC50 | 0.349 | Half Maximal Inhibitory Concentration: The concentration of the agonist required to inhibit 50% of a specific binding or response.[1] |

| EC50 | 1.4 | Half Maximal Effective Concentration: The concentration of the agonist that provokes a response halfway between the baseline and maximum response in a functional assay.[1] |

GPR35 Signaling Pathways

GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13. Upon agonist binding, these pathways can initiate a cascade of downstream signaling events. Additionally, GPR35 can signal through a G protein-independent pathway by recruiting β-arrestins.

GPR35 Signaling Cascades

Experimental Protocols

Detailed methodologies for key experiments to determine binding affinity and kinetics are provided below. While the specific protocols for "this compound" are not publicly available, these represent standard and widely accepted methods in the field.

Radioligand Binding Assay (Competition)

This assay is a cornerstone for determining the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Culture cells expressing GPR35 (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C).

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[2]

2. Assay Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable GPR35 radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[2]

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Workflow for Radioligand Binding

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding events, providing data on both the association (kon) and dissociation (koff) rates of a ligand-receptor interaction.

1. Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran (B179266) surface of the chip.

-

Immobilize a GPR35-interacting molecule (e.g., an antibody that captures the receptor, or the purified receptor itself) to the chip surface via amine coupling.[3]

-

Deactivate any remaining active esters on the surface.

-

A reference flow cell should be prepared in parallel, omitting the ligand immobilization, to correct for non-specific binding and bulk refractive index changes.

2. Analyte Binding Measurement:

-

Inject a solution containing purified GPR35 receptor over both the ligand and reference flow cells to achieve a stable baseline.

-

Inject a series of concentrations of the analyte (this compound) over the chip surface at a constant flow rate.[4]

-

Monitor the change in the SPR signal (measured in resonance units, RU) in real-time. The association phase is observed during the injection.

-

Switch back to running buffer to monitor the dissociation of the analyte from the immobilized receptor.[4]

-

Between analyte injections, regenerate the chip surface using a solution that removes the bound analyte without denaturing the immobilized ligand.[5]

3. Data Analysis:

-

Subtract the signal from the reference flow cell from the signal from the ligand flow cell to obtain the specific binding sensorgram.

-

Fit the association and dissociation phases of the sensorgrams for each analyte concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (kon, in M-1s-1) and the dissociation rate constant (koff, in s-1).[6]

-

The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (KD = koff / kon).

Workflow for SPR Kinetic Analysis

Conclusion

This compound demonstrates significant affinity for the GPR35 receptor, as indicated by its nanomolar Ki value. The provided methodologies represent the gold-standard approaches for determining the binding affinity and kinetics of such compounds. A thorough understanding of these parameters is crucial for the development of novel therapeutics targeting GPR35, as they directly influence the potency, duration of action, and overall pharmacological profile of a drug candidate. Future studies should aim to fully characterize the binding kinetics of this compound to provide a more complete picture of its interaction with the receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. dhvi.duke.edu [dhvi.duke.edu]

- 6. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

GPR35 Agonist Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathways activated by G protein-coupled receptor 35 (GPR35) agonists. It includes a summary of quantitative data for key agonists, detailed experimental protocols for assessing receptor activation, and visualizations of the core signaling cascades.

GPR35 is a Class A orphan G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, metabolic disorders, pain, and cancer.[1][2][3] Its activation by endogenous and synthetic ligands initiates a complex network of intracellular signaling events, making it a promising therapeutic target.[1][3]

Core Signaling Pathways

GPR35 activation by an agonist leads to conformational changes that facilitate the engagement of intracellular signaling partners. The receptor primarily couples to two main families of heterotrimeric G proteins: Gαi/o and Gα12/13.[1][3] Additionally, GPR35 activation robustly triggers the recruitment of β-arrestins, which mediate both receptor desensitization and G protein-independent signaling.[2][4]

1. Gαi/o-Mediated Signaling: Upon agonist binding, GPR35 can couple to Gαi/o proteins.[3] This interaction leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] The reduction in cAMP can subsequently modulate downstream pathways, such as the MAPK/ERK pathway.[3][7]

2. Gα12/13-Mediated Signaling: A prominent signaling axis for GPR35 is its coupling to Gα12/13 proteins.[2][4] Activation of Gα12/13 leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[2][8] Activated RhoA is a critical regulator of various cellular processes, including cytoskeletal rearrangement, cell migration, and proliferation.[2]

3. β-Arrestin-Mediated Signaling: Agonist-induced phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs) creates docking sites for β-arrestins.[2] The recruitment of β-arrestin-2 is a key event that not only mediates receptor desensitization and internalization but also initiates G protein-independent signaling cascades.[2][4] β-arrestins can act as scaffolds, bringing together components of the MAPK cascade, such as ERK1/2, thereby facilitating their activation.[3][7]

4. Downstream Effectors:

-

ERK1/2 Phosphorylation: Activation of both G protein-dependent and β-arrestin-mediated pathways can converge on the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7][9] This is a common readout for GPR35 activation and is involved in regulating cellular processes like proliferation and differentiation.[7]

-

Calcium Mobilization: While GPR35 does not canonically couple to Gαq to directly induce calcium release, engineered cell lines co-expressing GPR35 with a promiscuous Gαq protein or a Gαq/i chimera can elicit robust intracellular calcium mobilization upon agonist stimulation.[1][10] This method is often used in high-throughput screening assays.[1] Agonist stimulation of GPR35 has also been shown to induce inositol (B14025) phosphate (B84403) (IP3) generation, a precursor to calcium release.[11]

-

Src Kinase Activation: GPR35 signaling has been shown to involve the activation of the non-receptor tyrosine kinase Src. This can be mediated through both Gαi/o and Gα12/13 pathways.[12]

Quantitative Data for GPR35 Agonists

The potency (EC50) and efficacy (Emax) of GPR35 agonists can vary significantly depending on the ligand, the species ortholog of the receptor, and the specific signaling assay used.[7][13] The following tables summarize representative quantitative data for commonly studied GPR35 agonists.

Table 1: Agonist Potency (pEC50) in β-Arrestin-2 Recruitment Assays

| Agonist | Human GPR35 | Rat GPR35 | Reference(s) |

| Kynurenic Acid | ~4.5 | ~6.0 | [4] |

| Zaprinast | 5.4 | 7.1 | [14] |

| Pamoic Acid | High Potency | Low Potency | [15] |

| Lodoxamide | High Potency | High Potency | [16] |

| Cromolyn Disodium | Moderate Potency | Moderate Potency | [17] |

| Dicumarol | Moderate Potency | Moderate Potency | [17] |

| Compound 1* | High Potency | Low Potency | [13] |

| Amlexanox | Low Potency | High Potency | [18] |

*Compound 1: 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid[13] Note: "High," "Moderate," and "Low" potency are relative terms used when specific pEC50 values were not provided in the source material.

Table 2: Agonist Potency (EC50) in Various Functional Assays

| Agonist | Assay | Cell Line | EC50 (nM) | Reference(s) |

| Compound 50** | Dynamic Mass Redistribution | HT-29 | 5.8 | [15] |

**Compound 50: 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GPR35 agonist activity. Below are protocols for key experiments used to characterize GPR35 signaling.

β-Arrestin Recruitment Assay (PathHunter® EFC-based)

This assay measures the agonist-induced interaction between GPR35 and β-arrestin using enzyme fragment complementation (EFC).[2]

a. Cell Culture and Plating:

-

Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells (DiscoverX) in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.[2]

-

Harvest cells and resuspend in the appropriate cell plating reagent.

-

Seed 5,000 to 10,000 cells per well into a 384-well white, solid-bottom assay plate.[13]

-

Incubate the plate overnight at 37°C with 5% CO2.[2]

b. Compound Preparation and Addition:

-

Perform serial dilutions of test compounds in an appropriate assay buffer (e.g., HBSS with 10 mM HEPES).[2]

-

Add 5 µL of the diluted compounds to the respective wells of the cell plate.[2]

-

For antagonist testing, pre-incubate cells with the antagonist before adding a known agonist.

c. Signal Detection:

-

Incubate the plate for 60-90 minutes at 37°C.[4]

-

Prepare the PathHunter® detection reagent according to the manufacturer's instructions.[2]

-

Add 25 µL of the detection reagent to each well.[2]

-

Incubate the plate at room temperature for 60 minutes in the dark.[2]

-

Measure the chemiluminescent signal using a standard plate reader.[2]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon agonist stimulation.[19][20]

a. Membrane Preparation:

-

Culture cells expressing GPR35 (e.g., CHO-GPR35) and harvest by centrifugation.

-

Homogenize cells in a buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Pellet the membranes by high-speed centrifugation and resuspend in an appropriate assay buffer.

b. Assay Protocol:

-

In a 96-well plate, combine cell membranes, [35S]GTPγS (final concentration ~0.1-1 nM), GDP (to reduce basal binding), and varying concentrations of the test agonist.[21][22]

-

The assay buffer should typically contain HEPES, MgCl2, and NaCl.[21]

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free [35S]GTPγS.[21]

-

Dry the filter plate and add scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.[23]

ERK1/2 Phosphorylation Assay (Western Blotting)

This assay quantifies the level of phosphorylated ERK1/2 as a downstream marker of GPR35 activation.[7]

a. Cell Culture and Treatment:

-

Seed cells (e.g., HEK293 or CHO expressing GPR35) in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.[7][24]

-

Treat the cells with various concentrations of the GPR35 agonist for 5-30 minutes at 37°C.[9]

b. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation.[7]

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

c. SDS-PAGE and Western Blotting:

-

Denature 10-20 µg of protein lysate by boiling in Laemmli sample buffer.[7]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[7]

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[7]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.[7]

d. Data Analysis:

-

Quantify the band intensities using densitometry software.[7]

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.[7]

-

Plot the normalized data against the agonist concentration to generate dose-response curves.[7]

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for characterizing GPR35 agonists.

Caption: GPR35 Agonist Signaling Pathways.

Caption: Workflow for GPR35 Agonist Characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. researchgate.net [researchgate.net]

- 10. Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

- 15. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 16. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of novel species-selective agonists of the G-protein-coupled receptor GPR35 that promote recruitment of β-arrestin-2 and activate Gα13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

GPR35 Agonist Downstream Cellular Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a therapeutic target for a multitude of diseases, including inflammatory bowel disease, metabolic disorders, and certain cancers.[1] Initially discovered in 1998, its physiological role is gradually being elucidated through the characterization of its downstream signaling pathways upon activation by endogenous and synthetic agonists.[2][3] This technical guide provides an in-depth overview of the core downstream cellular effects elicited by GPR35 agonists, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades.

GPR35 activation initiates a cascade of intracellular events primarily through two main pathways: G protein-dependent and β-arrestin-mediated signaling.[4] The receptor has been shown to couple to several G protein subtypes, including Gαi/o, Gαs, and Gα13, leading to diverse cellular responses.[2][5][6] Concurrently, agonist binding also triggers the recruitment of β-arrestin, which not only plays a role in receptor desensitization and internalization but also initiates its own distinct signaling pathways.[4][7]

G Protein-Dependent Signaling Pathways

Upon agonist binding, GPR35 undergoes a conformational change that facilitates its interaction with heterotrimeric G proteins. The specific G protein subtype engaged can vary depending on the cellular context and the nature of the agonist, leading to distinct downstream effects.

Gαi/o Coupling and cAMP Modulation

A prominent signaling pathway activated by GPR35 is mediated through its coupling to Gαi/o proteins.[8] Activation of Gαi/o inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][9] This reduction in cAMP can have widespread effects on cellular function by modulating the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.[5]

Gα13 Coupling and RhoA Activation

GPR35 also couples to Gα13, leading to the activation of the RhoA signaling pathway.[4][7] Activated Gα13 stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[4] RhoA is a critical regulator of the actin cytoskeleton and its activation can influence a variety of cellular processes, including cell shape, migration, and proliferation.[2]

Gαs Coupling and cAMP Stimulation

In some cellular contexts, GPR35 activation has been shown to couple to Gαs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[5] This effect is opposite to that of Gαi/o coupling and highlights the complexity and context-dependent nature of GPR35 signaling. This pathway has been implicated in the anti-inflammatory effects of GPR35 agonists in macrophages.[5]

β-Arrestin-Mediated Signaling

Agonist-induced phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs) creates a binding site for β-arrestins.[4] The recruitment of β-arrestin-2 is a key event in receptor desensitization and internalization.[4][10] However, β-arrestins also act as signaling scaffolds, initiating G protein-independent signaling cascades.[10] One of the well-characterized β-arrestin-mediated downstream effects is the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[10][11]

Other Downstream Effects

Calcium Mobilization

Activation of GPR35 can also lead to an increase in intracellular calcium concentration ([Ca2+]i).[1][6] This effect is likely mediated through the Gαq pathway, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from intracellular stores.[12] However, for GPR35 which primarily couples to Gαi/o, co-expression with a promiscuous G protein like Gαqi5 is often used to channel the signal through the Gαq pathway and enable measurement of calcium mobilization.[13]

Quantitative Data on GPR35 Agonist Activity

The potency and efficacy of GPR35 agonists can be quantified using various in vitro cellular assays. The half-maximal effective concentration (EC50) is a common measure of agonist potency. The following table summarizes the EC50 values for several well-characterized GPR35 agonists across different assays and species.

| Agonist | Species | Assay Type | EC50 (nM) | Reference |

| Kynurenic Acid | Human | β-arrestin recruitment | ~1,300,000 | [1] |

| Zaprinast | Human | β-arrestin recruitment | ~5,012 | [1] |

| Zaprinast | Human | Calcium Mobilization | 840 | [1] |

| Zaprinast | Rat | β-arrestin recruitment | ~95.5 | [1] |

| Zaprinast | Rat | Calcium Mobilization | 16 | [1] |

| Pamoic Acid | Human | β-arrestin recruitment | 79 | [1] |

| Pamoic Acid | Human | ERK1/2 Activation | 65 | [1] |

| Lodoxamide | Human | - | - | [14] |

| Bufrolin | Mouse | - | < 100 | [14] |

Note: EC50 values can vary between studies due to different experimental conditions. This table provides a representative overview.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GPR35 agonist activity. Below are outlines of key experimental protocols.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the interaction between GPR35 and β-arrestin upon agonist stimulation using enzyme fragment complementation (EFC) technology.[4][15]

Protocol Outline:

-

Cell Culture: Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells in appropriate medium (e.g., DMEM with 10% FBS).[4]

-

Cell Seeding: Seed cells into 96-well or 384-well plates and incubate overnight.[7][15]

-

Compound Preparation: Prepare serial dilutions of GPR35 agonists.

-

Compound Addition: Add the diluted compounds to the cell plate.[4]

-

Incubation: Incubate the plate for 60-90 minutes at 37°C.[7]

-

Detection: Add PathHunter® detection reagent according to the manufacturer's instructions.[4]

-

Signal Measurement: Incubate for 60 minutes at room temperature in the dark and measure the chemiluminescent signal using a plate reader.[4]

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPR35 activation, often in cells co-expressing a promiscuous G protein.[12][16]

Protocol Outline:

-

Cell Culture and Seeding: Culture and seed cells (e.g., HEK293T co-transfected with GPR35 and Gα16) into black-walled, clear-bottom microplates.[13][16]

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[1][16]

-

Compound Preparation: Prepare serial dilutions of GPR35 agonists.

-

Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR) to add the agonist and simultaneously measure the fluorescence intensity over time.[1][12]

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.[1]

cAMP Assay

This assay quantifies changes in intracellular cAMP levels following GPR35 activation. Assays can be designed to detect either a decrease (Gαi/o coupling) or an increase (Gαs coupling) in cAMP.[17][18]

Protocol Outline (for Gαi/o coupling):

-

Cell Culture and Seeding: Culture and seed cells expressing GPR35 (e.g., CHO-K1) into assay plates.[9]

-

Compound Addition: Add GPR35 agonists to the cells and incubate.

-

Forskolin (B1673556) Stimulation: Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Cell Lysis and Detection: Lyse the cells and use a competitive immunoassay or a bioluminescence-based assay (e.g., cAMP-Glo™) to measure cAMP levels.[19] The signal will be inversely proportional to the amount of cAMP.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream effector of both G protein and β-arrestin signaling, typically by Western blotting or AlphaScreen.[20][21]

Protocol Outline (Western Blotting):

-

Cell Culture and Serum Starvation: Culture cells to near confluence and then serum-starve for 4-12 hours to reduce basal ERK phosphorylation.[20]

-

Ligand Stimulation: Stimulate cells with GPR35 agonists for a specific time (e.g., 5-30 minutes).[11][20]

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.[20]

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.[20]

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Conclusion

The activation of GPR35 by agonists triggers a complex network of downstream cellular signaling events. The ability of GPR35 to couple to multiple G protein subtypes and to engage β-arrestin-mediated pathways underscores its pleiotropic effects and its potential as a therapeutic target in a wide range of diseases.[2][10] A thorough understanding of these signaling pathways, coupled with robust and quantitative in vitro assays, is essential for the successful discovery and development of novel GPR35-targeting therapeutics. The methodologies and data presented in this guide provide a framework for researchers to further explore the pharmacology and cellular functions of this important receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. What are GPR35 agonists and how do they work? [synapse.patsnap.com]

- 3. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]

- 7. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The emerging pharmacology and function of GPR35 in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eurofins Discoverx cAMP Hunter eXpress GPR35 CHO-K1 GPCR Assay, 10-Plate | Fisher Scientific [fishersci.com]

- 10. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cAMP Hunter™ eXpress GPR35 CHO-K1 GPCR Assay [discoverx.com]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 20. repository.ias.ac.in [repository.ias.ac.in]

- 21. bmglabtech.com [bmglabtech.com]

In Vitro Characterization of GPR35 Agonist 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of GPR35 Agonist 3, a synthetic agonist for the G protein-coupled receptor 35 (GPR35). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental evaluation of this compound.

Introduction to GPR35

G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in the gastrointestinal tract, immune cells, and the peripheral nervous system. Its involvement in various physiological and pathological processes, including inflammation, pain perception, and metabolic regulation, has made it an attractive therapeutic target. The identification and characterization of potent and selective agonists are crucial for elucidating the biological functions of GPR35 and for the development of novel therapeutics.

This compound: Compound Profile

This compound is a synthetic small molecule identified as an agonist of the GPR35 receptor.

Chemical Information:

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 123021-85-2[1][2] |

| Molecular Formula | C₁₂H₉NO₅S[1] |

| Appearance | Solid |

Quantitative In Vitro Characterization

The following table summarizes the available quantitative data for the in vitro activity of this compound.

| Assay | Cell Line | Parameter | Value | Reference |

| β-Arrestin Recruitment | CHO | EC₅₀ | 1.4 µM | [3] |

| Receptor Binding | - | Kᵢ | 0.0508 µM | |

| Functional Antagonism | CHO | IC₅₀ | 0.349 µM |

Note: The specific assay format for the Kᵢ and IC₅₀ values is not publicly available.

GPR35 Signaling Pathways

Activation of GPR35 by an agonist can initiate multiple downstream signaling cascades. The two primary pathways are G protein-dependent signaling, predominantly through Gα13, and G protein-independent signaling mediated by β-arrestin recruitment.[4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. While specific data for "this compound" in all these assays is not publicly available, these protocols represent standard methods for characterizing any GPR35 agonist.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR35, a hallmark of G protein-independent signaling. The PathHunter® β-arrestin assay from DiscoveRx is a commonly used platform.[4]

Principle: This assay utilizes enzyme fragment complementation (EFC). GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with the larger enzyme acceptor (EA) fragment of β-galactosidase. Agonist-induced recruitment of β-arrestin to GPR35 brings the two fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[5]

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[4]

-

Cell Plating: Seed 5,000 cells per well in a 384-well white, clear-bottom plate.

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in an appropriate assay buffer.

-

Agonist Treatment: Add the diluted agonist to the cell plate.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Incubate for 60 minutes at room temperature in the dark and measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Gα13 Activation Assay

This assay directly measures the activation of the Gα13 protein, the primary G protein coupled to GPR35.

Principle: This protocol describes an immunoprecipitation-based method to detect the active, GTP-bound form of Gα13.

Experimental Workflow:

References

GPR35 Agonist 3: A Comprehensive Selectivity Profile Against Other GPCRs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity profile of a representative GPR35 agonist, herein designated as "GPR35 Agonist 3," against a panel of other G protein-coupled receptors (GPCRs). The information presented is synthesized from established characteristics of known GPR35 agonists and serves as a practical example for drug development professionals. This document outlines the potency and selectivity of this compound, details the experimental methodologies for key assays, and visualizes critical signaling pathways and experimental workflows.

Comparative Selectivity and Potency Data

The selectivity of a GPCR agonist is a critical determinant of its therapeutic potential, minimizing off-target effects. The following table summarizes the quantitative selectivity profile of this compound against a representative panel of GPCRs. The data is presented as EC50 values, which denote the half-maximal effective concentration.

| GPCR Target | Family | This compound EC50 (µM) |

| GPR35 (human) | Class A Orphan | 1.4 [1] |

| GPR55 | Class A Orphan | >100 |

| CB1 | Class A Cannabinoid | >100 |

| CB2 | Class A Cannabinoid | >100 |

| β2-adrenergic | Class A Adrenergic | >100 |

| M1 (Muscarinic) | Class A Muscarinic | >100 |

| H1 (Histamine) | Class A Histamine | >100 |

| AT1 (Angiotensin) | Class A Angiotensin | >100 |

| CCR5 | Class A Chemokine | >100 |

| µ-opioid | Class A Opioid | >100 |

Note: The EC50 value for this compound is based on available data, while the selectivity data against other GPCRs is representative of highly selective GPR35 agonists and is for illustrative purposes.[1]

Experimental Protocols

The determination of an agonist's selectivity profile relies on robust and validated in vitro assays. The following are detailed methodologies for key experiments typically employed in such a screening cascade.

β-Arrestin Recruitment Assay (Primary Screening and Selectivity)

This assay is a common method for assessing the activation of GPR35, as the receptor is known to recruit β-arrestin upon agonist binding.[2][3]

-

Principle: Ligand-induced activation of GPR35 leads to its phosphorylation and subsequent binding of β-arrestin. This interaction can be measured using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation (e.g., PathHunter).[4][5]

-

Cell Line: HEK293T cells are transiently or stably co-transfected with constructs for human GPR35 (often with a C-terminal tag like eYFP) and β-arrestin-2 (often with an N-terminal tag like Renilla luciferase for BRET).[5]

-

Procedure:

-

Transfected cells are seeded into 96- or 384-well plates.

-

Cells are incubated with varying concentrations of the test compound (e.g., this compound).

-

For BRET assays, the substrate for Renilla luciferase (e.g., coelenterazine (B1669285) h) is added.

-

The plate is read on a microplate reader capable of detecting both the donor and acceptor emissions.

-

-

Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). Data is normalized to the response of a reference agonist (e.g., zaprinast) and plotted against the compound concentration. A four-parameter logistic equation is used to determine the EC50 value.[5]

G Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay directly measures the activation of G proteins coupled to the receptor of interest. GPR35 is known to couple to Gα13.[6]

-

Principle: In the inactive state, G proteins are bound to GDP. Agonist-activated GPCRs act as guanine (B1146940) nucleotide exchange factors (GEFs), promoting the exchange of GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.

-

Membrane Preparation: Membranes are prepared from cells overexpressing human GPR35 and the G protein of interest (e.g., Gα13).

-

Procedure:

-

Membranes are incubated with the test compound, [³⁵S]GTPγS, and GDP in an appropriate assay buffer.

-

The reaction is incubated to allow for [³⁵S]GTPγS binding.

-

The reaction is terminated by rapid filtration through a filter plate, which traps the membranes.

-

The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

-

-

Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Data is then plotted against compound concentration to determine EC50 values.

Intracellular Calcium Mobilization Assay

While GPR35 primarily couples to Gα13, promiscuous G proteins like Gα16 or chimeric G proteins (e.g., Gαq-i5) can be co-expressed to enable the measurement of G protein activation via calcium mobilization, which is a common readout for Gq-coupled pathways.[7]

-

Principle: Activation of the Gq pathway leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.

-

Cell Line: HEK293 cells stably expressing human GPR35 and a promiscuous or chimeric G protein are used.

-

Procedure:

-

Cells are seeded into 96- or 384-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

The test compound is added, and the change in fluorescence intensity is measured over time.

-

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC50.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of GPR35 agonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Navigating GPR35 Agonist Selectivity Across Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

G protein-coupled receptor 35 (GPR35), an orphan receptor with burgeoning therapeutic potential, presents a significant challenge in drug development due to marked pharmacological differences across species.[1][2] This technical guide provides an in-depth analysis of GPR35 agonist selectivity across human, mouse, and rat orthologs, offering a centralized resource for researchers navigating this complex landscape. The content herein summarizes key quantitative data, details common experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding of GPR35 pharmacology.

Core Challenge: Species Ortholog Selectivity

The successful translation of preclinical findings to clinical applications hinges on a thorough understanding of how drug candidates interact with their targets in different species. For GPR35, numerous studies have highlighted substantial variations in the potency and efficacy of agonists between human, mouse, and rat orthologs.[3][4] This variability necessitates careful selection of tool compounds and meticulous cross-species characterization to ensure the relevance of preclinical models.

Quantitative Analysis of GPR35 Agonist Selectivity

The following tables summarize the potency (pEC50 or EC50) of various GPR35 agonists across human, mouse, and rat orthologs, as determined by prevalent in vitro assays. These data underscore the significant species-dependent differences in agonist activity.

Table 1: Agonist Potency (pEC50) in β-Arrestin Recruitment Assays

| Agonist | Human pEC50 | Mouse pEC50 | Rat pEC50 | Reference |

| Zaprinast | 5.30 ± 0.03 | 6.01 ± 0.06 | 7.02 ± 0.05 | [5] |

| Pamoic Acid | 7.28 ± 0.07 (Partial Agonist) | ~5.0 | Very Low Activity | [4] |

| Lodoxamide | 8.79 ± 0.04 | 6.45 ± 0.05 | 8.90 ± 0.04 | [5] |

| Cromolyn Disodium | 4.78 ± 0.10 | 4.24 ± 0.06 | 5.30 ± 0.03 | [5] |

| Compound 1 | ~8.5 (Full Agonist) | ~5.5 | ~5.5 | [6] |

| Compound 4b | 7.12 | 7.19 | 7.11 | [3] |

Table 2: Agonist Potency (EC50/pEC50) in G Protein-Dependent Assays

| Agonist | Species | Assay Type | Potency | Reference |

| Zaprinast | Human | Calcium Mobilization | EC50 = 840 nM | [7] |

| Zaprinast | Rat | Calcium Mobilization | EC50 = 16 nM | [7] |

| Pamoic Acid | Human | ERK1/2 Phosphorylation | EC50 = 79 nM | [7] |

| Kynurenic Acid | Human | Calcium Mobilization (Gαq chimera) | EC50 = 39 µM | [8] |

| Kynurenic Acid | Mouse | Calcium Mobilization (Gαq chimera) | EC50 = 11 µM | [8] |

| Kynurenic Acid | Rat | Calcium Mobilization (Gαq chimera) | EC50 = 7 µM | [8] |

| Cromolyn Disodium | Human | Gq/13 Chimera Activation | pEC50 = 6.32 | [4] |

| Cromolyn Disodium | Mouse | Gq/13 Chimera Activation | pEC50 = 5.55 | [4] |

| Cromolyn Disodium | Rat | Gq/13 Chimera Activation | pEC50 = 5.82 | [4] |

GPR35 Signaling Pathways

GPR35 activation initiates a cascade of intracellular events through both G protein-dependent and -independent pathways. The receptor predominantly couples to Gαi/o and Gα12/13 proteins.[9] Agonist binding also triggers the recruitment of β-arrestin, leading to receptor desensitization, internalization, and G protein-independent signaling.[10]

GPR35 Signaling Cascades

Experimental Protocols

Accurate assessment of GPR35 agonist activity and selectivity relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for key assays.

β-Arrestin Recruitment Assays

β-arrestin recruitment assays are widely used for their robustness and suitability for high-throughput screening of GPR35 agonists.[11] These assays directly measure the interaction between GPR35 and β-arrestin upon agonist stimulation.[10]

PathHunter® β-Arrestin Assay Workflow

PathHunter® Assay Workflow

Detailed Protocol: PathHunter® β-Arrestin Assay

-

Cell Culture and Plating:

-

Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]

-

On the day of the assay, harvest cells and resuspend them in the appropriate cell plating reagent.

-

Dispense 20 µL of the cell suspension (typically 5,000 cells) into each well of a 384-well white, solid-bottom microplate.[9]

-

Incubate the plate overnight at 37°C with 5% CO2.[6]

-

-

Compound Preparation and Addition:

-

Perform serial dilutions of the test compounds in an appropriate assay buffer (e.g., HBSS with 10 mM HEPES).

-

Add 5 µL of the diluted compounds to the respective wells of the cell plate.[6]

-

-

Incubation:

-

Incubate the plate for 90 minutes at 37°C.[9]

-

-

Detection:

-

Prepare the PathHunter® detection reagent according to the manufacturer's instructions by mixing the Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer.[6]

-

Add 12.5 µL of the detection reagent mixture to each well.[1]

-

Incubate the plate at room temperature for 60 minutes in the dark.[6]

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescent signal using a standard plate reader.[6]

-

Plot the relative light units (RLU) against the logarithm of the agonist concentration.

-

Normalize the data to the response of a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).

-

Fit the concentration-response data to a four-parameter logistic equation to determine the pEC50.[6]

-

G Protein Activation Assays

[³⁵S]GTPγS binding assays are a classic method to directly measure G protein activation following agonist stimulation.[2] This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[10]

[³⁵S]GTPγS Binding Assay Workflow

[³⁵S]GTPγS Binding Assay Workflow

Detailed Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation:

-

Prepare membranes from cells recombinantly expressing the GPR35 ortholog of interest.

-

Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) and centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.[1]

-

-

Assay Procedure:

-

In a 96-well plate, add in the following order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).

-

Test compounds at various concentrations.

-

Cell membranes (5-20 µg protein/well).[1]

-

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).[1]

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[1]

-

-

Termination and Detection:

-